Thiophene, 3-ethyl-2,5-dimethyl-4-phenyl-
Description
Thiophene, 3-ethyl-2,5-dimethyl-4-phenyl- is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their significant roles in medicinal chemistry and material science due to their diverse biological and physiological functions .
Properties
CAS No. |
61285-35-6 |
|---|---|
Molecular Formula |
C14H16S |
Molecular Weight |
216.34 g/mol |
IUPAC Name |
3-ethyl-2,5-dimethyl-4-phenylthiophene |
InChI |
InChI=1S/C14H16S/c1-4-13-10(2)15-11(3)14(13)12-8-6-5-7-9-12/h5-9H,4H2,1-3H3 |
InChI Key |
BEFFRWYJDSDXHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=C1C2=CC=CC=C2)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives typically involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Industrial Production Methods
On an industrial scale, thiophene derivatives can be synthesized by cyclization of butane, butadiene, or butenes with sulfur. Another method involves heating a mixture of sodium succinate and phosphorus trisulfide, yielding thiophene with a 25-30% yield .
Chemical Reactions Analysis
Types of Reactions
Thiophene, 3-ethyl-2,5-dimethyl-4-phenyl- undergoes various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives into dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where thiophene reacts with electrophiles to form substituted thiophenes.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids are used.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted thiophenes .
Scientific Research Applications
Thiophene, 3-ethyl-2,5-dimethyl-4-phenyl- has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Medicine: Incorporated into drugs for treating various conditions, including Alzheimer’s disease and anxiety.
Mechanism of Action
The mechanism of action of thiophene, 3-ethyl-2,5-dimethyl-4-phenyl- involves its interaction with specific molecular targets and pathways. For example, it may act as a serotonin antagonist, which is used in the treatment of Alzheimer’s disease . The compound’s effects are mediated through its binding to receptors or enzymes, altering their activity and leading to the desired therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound, a five-membered ring with a sulfur atom.
2,5-Dimethylthiophene: A derivative with two methyl groups at positions 2 and 5.
4-Phenylthiophene: A derivative with a phenyl group at position 4.
Uniqueness
Thiophene, 3-ethyl-2,5-dimethyl-4-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ethyl, dimethyl, and phenyl groups enhances its reactivity and potential therapeutic applications compared to other thiophene derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
